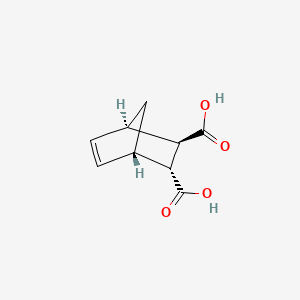

5-Norbornene-2-endo,3-exo-dicarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDNOXCRFUCAKQ-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-88-0, 32216-02-7 | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032216027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-endo,3-exo-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59ON9SNC4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Green Synthesis via Solvent-Free Diels-Alder

A solvent-free approach reduces environmental impact and simplifies purification. In one protocol, 360 g of dimethyl maleate reacts with 250 g of dicyclopentadiene at 150°C for 8 hours, yielding 470 g (89.5%) of a dimethyl ester intermediate. Vacuum distillation at 105–110°C under 2 kPa pressure isolates the product, which is subsequently hydrolyzed to NBCA.

Advantages :

-

Eliminates volatile organic solvents.

-

Scalable to industrial production (multi-gram batches).

Stereoselective Isomerization Strategies

Base-Promoted Equilibrium of Methyl Esters

Methyl 5-norbornene-2-carboxylate (MNBC) undergoes base-mediated isomerization to enhance exo content. Sodium tert-butoxide (tBuONa) in tetrahydrofuran (THF) achieves a 60:40 exo/endo equilibrium within 3 hours at room temperature.

Mechanistic insight :

-

Deprotonation at the α-carbon generates a resonance-stabilized carbanion.

-

Rapid inversion of the trigonal pyramidal intermediate allows isomer interconversion.

| Base | Solvent | Temperature (°C) | Equilibrium Exo Content (%) |

|---|---|---|---|

| tBuONa | THF | 25 | 60 |

| NaOH | H2O/THF | 25 | 45 |

Kinetic Control in Hydrolysis

Controlled hydrolysis of MNBC with limited water (1 equivalent) preferentially cleaves the exo ester due to reduced steric hindrance. Using tBuONa as the base, this method achieves 82% exo selectivity in the resulting NBCA.

Critical factors :

-

Water stoichiometry : Excess water leads to non-selective hydrolysis.

-

Reaction time : Prolonged hydrolysis (>24 hours) diminishes selectivity.

| Water (equiv) | Base | Exo Selectivity (%) | Yield (%) |

|---|---|---|---|

| 1 | tBuONa | 82 | 90 |

| 10 | tBuONa | 55 | 88 |

Purification and Analytical Validation

Recrystallization Protocols

Recrystallization from ligroine (60–70°C) isolates high-purity NBCA crystals. This step removes residual isomers and byproducts, achieving >98% purity as verified by HPLC.

Typical conditions :

-

Solvent: Ligroine (petroleum ether fraction).

-

Temperature gradient: 60°C (dissolution) → 25°C (crystallization).

Spectroscopic Characterization

1H-NMR analysis :

-

Endo isomer : δ 1.2–1.4 ppm (bridgehead protons), δ 2.8–3.0 ppm (carboxylic acid protons).

-

Exo isomer : δ 1.5–1.7 ppm (bridgehead protons), δ 3.1–3.3 ppm (carboxylic acid protons).

HPLC conditions :

-

Column: SC PEGASIL ODS-2352 (4.6 mm ID, 18 cm).

-

Eluent: Water/methanol (4:6) with phosphate buffer (pH 3).

Comparative Evaluation of Synthetic Routes

| Method | Endo/Exo Ratio | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Diels-Alder (Maleic Anhydride) | 75:25 | 85 | Moderate | High (solvent use) |

| Solvent-Free Diels-Alder | 80:20 | 89.5 | High | Low |

| Isomerization/Hydrolysis | 18:82 | 90 | Low | Moderate |

The solvent-free Diels-Alder route offers the best balance of yield and scalability, while the isomerization/hydrolysis approach excels in stereoselectivity.

Industrial and Research Implications

Recent advancements in continuous-flow reactors enable large-scale production of NBCA with consistent isomer ratios. Catalytic asymmetric Diels-Alder reactions using chiral auxiliaries represent an emerging frontier, though cost remains a barrier .

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2-endo,3-exo-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

NDCA serves as a crucial building block for the synthesis of:

- Polymers : It can undergo ring-opening metathesis polymerization to form high-performance materials.

- Dendrimers : These branched polymers have applications in drug delivery and nanotechnology.

| Application Type | Description |

|---|---|

| Polymers | Used to create rigid, thermally stable polymers for electronics and coatings. |

| Dendrimers | Important for drug delivery systems due to their biocompatibility. |

Biology

Research indicates that NDCA exhibits biocompatibility, making it suitable for:

- Drug Delivery Systems : Its structure allows for the modification of drug molecules to enhance delivery efficiency.

- Biologically Active Molecules : NDCA can be a precursor in synthesizing compounds with therapeutic properties.

Medicine

NDCA has been explored for its potential medicinal applications, including:

- Therapeutic Agents : Studies are ongoing to evaluate its effectiveness as a ligand in coordination chemistry, enhancing interactions with metal ions.

- Antifungal Properties : NDCA derivatives have shown promise in inhibiting the adhesion of pathogens like Candida albicans.

Case Study: Inhibition of Fungal Adhesion

A study evaluated various norbornene derivatives for their ability to inhibit C. albicans adhesion:

| Compound Type | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Divalent cis-norbornene | 65 | 138 |

| Divalent trans-norbornene | 46 | 138 |

| Monovalent derivatives | 17-43 | 138 |

This data suggests that structural modifications can optimize anti-adhesion activity against fungal pathogens.

Industry

In industrial applications, NDCA is utilized for producing:

- High-performance materials : Such as polyamides and polyesters, which are crucial in various manufacturing processes.

Emerging Research Areas

Recent studies have focused on the interaction of NDCA derivatives with serotonin receptors, indicating potential pharmacological activities:

| Compound Name | EC50 (nM) | Receptor Type |

|---|---|---|

| Norbo-4 | 181 | 5-HT1A |

| Norbo-8 | 194 | 5-HT1A |

| Norbo-10 | 165 | 5-HT1A |

These findings highlight the potential for developing novel antidepressants or anxiolytics based on structural modifications of NDCA derivatives.

Mechanism of Action

The mechanism by which 5-Norbornene-2-endo,3-exo-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups. These groups can interact with different molecular targets and pathways, facilitating the formation of complex structures and materials. For example, in polymerization reactions, the compound can undergo ring-opening metathesis polymerization, leading to the formation of high molecular weight polymers with unique properties .

Comparison with Similar Compounds

The following sections compare 5-norbornene-2-endo,3-exo-dicarboxylic acid with structurally related norbornene derivatives, focusing on molecular properties, stereochemistry, synthetic routes, and applications.

Structural and Stereochemical Variants

Table 1: Key Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Configuration | Key Applications |

|---|---|---|---|---|---|

| This compound | 1200-88-0 | C₉H₁₀O₄ | 182.176 | endo, exo | Polymer templates, surfactants |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | 129-64-6 | C₉H₈O₃ | 164.15 | endo, endo | Surfactants, chemical synthesis |

| 5-Norbornene-2-exo,3-exo-dimethanol | 699-95-6 | C₉H₁₄O₂ | 154.21 | exo, exo | Chemical intermediates |

| 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 825-03-6 | C₉H₁₂O₂ | 152.19 | Monocarboxylic acid | Organic synthesis |

Key Observations:

Stereochemical Influence: The endo,exo configuration of the target compound enables unique reactivity in Diels-Alder reactions and radical additions. For example, in the synthesis of perfluoroalkyl-iodo derivatives, the stereochemistry dictates whether exo-5-iodo (90–97% yield with azonitrile initiators) or endo-5-iodo isomers (with peroxide initiators) form . In contrast, cis-5-norbornene-endo-2,3-dicarboxylic anhydride (endo,endo configuration) exhibits higher thermal stability (mp 162–165°C) , making it suitable for high-temperature applications.

Functional Group Variations: The dimethanol derivative (5-norbornene-2-exo,3-exo-dimethanol) lacks carboxylic acid groups, reducing its acidity but enhancing solubility in polar solvents . 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 825-03-6) is a monocarboxylic acid with a methyl substituent, altering its steric profile and reactivity in esterification reactions .

Key Observations:

- The target compound is often synthesized via Diels-Alder reactions, similar to other norbornene dicarboxylic acids. However, the endo,exo configuration requires precise control of reaction conditions .

- Ester derivatives (e.g., methyl 5-norbornene-2-carboxylate) are synthesized via acid-catalyzed esterification, with the exo isomer predominating due to steric factors .

Biological Activity

5-Norbornene-2-endo,3-exo-dicarboxylic acid (NDC) is a bicyclic compound characterized by its unique stereochemistry and functional groups, specifically two carboxylic acid moieties at the 2 and 3 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C9H10O4

- Molecular Weight : Approximately 182.17 g/mol

- Structure : The compound features a norbornene core with distinct endo and exo configurations of the carboxylic acid groups, which significantly influence its reactivity and interactions with biological systems.

Research into the specific mechanisms of action for NDC in biological systems is still emerging. However, several potential pathways have been identified:

- Surface Modification : NDC can modify surfaces or functionalize nanoparticles, potentially influencing their biological interactions at the molecular level.

- Ligand Activity : It acts as a ligand in coordination chemistry, allowing interactions with metal ions which may enhance its utility in catalysis or therapeutic applications.

- Polymerization : NDC is utilized in ring-opening metathesis polymerization (ROMP), leading to the formation of polymers with controlled molecular weight and structure, which can be tailored for specific biological applications.

Medicinal Chemistry

NDC has been explored for its potential in drug delivery systems and as a precursor for biologically active molecules. The compound's biocompatibility makes it a promising candidate for developing biomaterials.

Case Studies

- Drug Delivery Systems : Research indicates that NDC can be incorporated into drug delivery platforms to enhance the delivery of therapeutic agents. Its ability to form hydrogels allows for sustained release profiles and targeted delivery mechanisms.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of NDC exhibit varying degrees of antimicrobial activity, suggesting potential applications in combating bacterial infections .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights NDC's unique properties:

| Compound | Structure Type | Key Applications |

|---|---|---|

| cis-5-Norbornene-endo-2,3-dicarboxylic acid | Similar structure but different stereochemistry | Varies in reactivity and application |

| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Anhydride form | Used in different chemical reactions |

| 5-Norbornene-2-carboxylic acid | Single carboxylic acid group | Various synthetic applications |

Synthesis Methods

NDC can be synthesized through various methods, including:

- Acid-Catalyzed Reactions : Involves the reaction of norbornene with dicarboxylic acids under controlled conditions.

- Diels-Alder Reactions : Utilized to create derivatives that may exhibit enhanced biological activity .

Future Directions

The ongoing research into the biological activity of NDC suggests multiple avenues for exploration:

- Enhanced Drug Delivery Systems : Further studies could optimize the formulation of NDC-based carriers for specific therapeutic agents.

- Biological Interaction Studies : Investigating how NDC interacts with cellular components could provide insights into its mechanism of action.

- Polymer Applications : Exploring the use of NDC in creating new biomaterials could lead to advancements in medical devices and tissue engineering.

Q & A

Q. What are the primary synthetic routes for 5-Norbornene-2-endo,3-exo-dicarboxylic acid?

The compound is commonly synthesized via Diels-Alder cycloaddition between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid. Alternative methods include radical-initiated additions, such as reacting norbornene derivatives with iodine-containing reagents under radical initiators like benzoyl peroxide (e.g., at 110°C in solvent-free conditions) . For reproducibility, ensure stoichiometric control of diene/dienophile ratios and monitor reaction progress via TLC or FTIR for anhydride C=O bond disappearance (~1770–1790 cm⁻¹) .

Q. How can the compound be purified after synthesis?

Recrystallization from ligroin (boiling point 60–70°C) or acetic acid is effective for removing unreacted starting materials. For higher purity, column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) is recommended. Verify purity via melting point analysis (173–181°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterization?

- ¹H-NMR : Identify endo/exo isomer ratios using characteristic norbornene proton signals (δ 5.5–6.5 ppm for olefinic protons).

- IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and anhydride C=O (~1770–1790 cm⁻¹ if present) .

- HPLC : Quantify isomer ratios using reverse-phase methods .

Advanced Research Questions

Q. How can endo/exo isomer ratios be controlled during synthesis?

Isomer distribution is influenced by reaction thermodynamics and steric effects . For endo-rich products, use high-pressure Diels-Alder conditions or Lewis acid catalysts (e.g., ZnCl₂). For exo selectivity, employ sterically hindered dienophiles or low-temperature radical pathways . Post-synthetic separation can be achieved via fractional crystallization or preparative HPLC with chiral columns .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often arise from purity or isomer contamination . Validate results using:

- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency and detect polymorphs.

- Elemental Analysis : Verify stoichiometric C/H/O ratios.

- X-ray Crystallography : Resolve structural ambiguities in crystalline batches .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent-free radical reactions reduce purification complexity and improve atom economy (e.g., 95% yield achieved in Example 9 of ).

- Microwave-assisted synthesis enhances reaction rates and selectivity for anhydride intermediates.

- Flow chemistry enables precise control of exothermic Diels-Alder reactions .

Methodological Considerations for Data Analysis

Q. How to address inconsistencies in spectroscopic data across studies?

- Standardize NMR referencing (e.g., TMS for ¹H-NMR) and solvent selection (CDCl₃ vs. DMSO-d₆).

- Cross-validate IR peaks with computational methods (DFT calculations for vibrational modes) .

Q. What experimental precautions mitigate hazards associated with the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.